molecular formula C12H8ClN3 B11879668 4-Chloro-1-phenyl-1H-imidazo[4,5-c]pyridine CAS No. 383403-65-4

4-Chloro-1-phenyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B11879668
CAS No.: 383403-65-4
M. Wt: 229.66 g/mol
InChI Key: FLGYBKVTGNCNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-phenyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound featuring a fused imidazo[4,5-c]pyridine core substituted with a chlorine atom at the 4-position and a phenyl group at the 1-position. This scaffold is notable for its structural rigidity and electronic properties, which make it a versatile template in medicinal chemistry. The chlorine atom enhances electrophilicity and influences binding interactions, while the phenyl group contributes to hydrophobic interactions in biological systems.

Properties

CAS No.

383403-65-4

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

4-chloro-1-phenylimidazo[4,5-c]pyridine

InChI

InChI=1S/C12H8ClN3/c13-12-11-10(6-7-14-12)16(8-15-11)9-4-2-1-3-5-9/h1-8H

InChI Key

FLGYBKVTGNCNFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2C=CN=C3Cl

Origin of Product

United States

Biological Activity

4-Chloro-1-phenyl-1H-imidazo[4,5-c]pyridine is a compound belonging to the imidazo[4,5-c]pyridine family, which is recognized for its diverse biological activities. This article explores its pharmacological potential, focusing on its antibacterial, anticancer, anti-inflammatory, and antiviral properties.

Chemical Structure and Properties

The chemical structure of 4-Chloro-1-phenyl-1H-imidazo[4,5-c]pyridine can be represented as follows:

C12H8ClN3\text{C}_{12}\text{H}_{8}\text{ClN}_{3}

This compound features a chlorine atom at the para position of the phenyl group, which significantly influences its biological activity.

Antibacterial Activity

Research indicates that 4-Chloro-1-phenyl-1H-imidazo[4,5-c]pyridine exhibits potent antibacterial properties. Studies have demonstrated enhanced activity against various Gram-positive and Gram-negative bacteria. The presence of the chlorine atom is particularly crucial for its effectiveness.

Table 1: Antibacterial Activity Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus2.5 µg/mL
Escherichia coli5.0 µg/mL
Pseudomonas aeruginosa10.0 µg/mL
Klebsiella pneumoniae7.5 µg/mL

The compound's mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death .

Anticancer Activity

The anticancer potential of 4-Chloro-1-phenyl-1H-imidazo[4,5-c]pyridine has been explored in various studies. It has shown significant cytotoxic effects against several cancer cell lines.

Case Study: Breast Cancer

In a study conducted by Zhu et al., derivatives of imidazo[4,5-c]pyridine were evaluated for their ability to inhibit poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. Compound 9 demonstrated an IC50 value of 8.6 nM against MDA-MB-468 breast cancer cells when combined with temozolomide, indicating enhanced efficacy compared to temozolomide alone .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (nM)
Compound 9MDA-MB-4688.6
Compound XSW-62015.2
Compound YA54912.3

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the activation of NF-kB and Nrf2 transcription factors in human retinal pigment epithelial cells, reducing oxidative stress responses associated with inflammation .

Antiviral Activity

Recent studies have highlighted the antiviral potential of imidazo[4,5-c]pyridine derivatives against viruses such as Bovine Viral Diarrhea Virus (BVDV). Modifications in the benzyl group led to compounds with selective antiviral activity. For instance, certain derivatives showed high selectivity indices against BVDV while displaying minimal activity against Hepatitis C Virus (HCV) .

Table 3: Antiviral Activity Summary

CompoundVirus TypeEC50 (µM)Selectivity Index
Compound ABVDV0.15>600
Compound BHCV>10<10

Scientific Research Applications

Anticancer Properties

Research indicates that 4-chloro-1-phenyl-1H-imidazo[4,5-c]pyridine exhibits significant anticancer properties. It has been shown to modulate enzyme activity related to cyclin-dependent kinases, which are crucial in cell cycle regulation. For instance, studies have identified its potential as an inhibitor of Src family kinases (SFKs), which play a vital role in the pathogenesis of glioblastoma multiforme (GBM) . In vitro experiments demonstrated that derivatives of this compound could inhibit cell proliferation in various GBM cell lines, suggesting its potential as a therapeutic agent for this aggressive cancer type.

Antimicrobial Activity

The compound also displays antimicrobial properties. Its structural features contribute to its ability to interact with bacterial targets, making it a candidate for further exploration in the field of infectious diseases .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their respective biological activities:

Compound NameStructural FeaturesBiological Activity
4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridineMethyl group instead of phenylAnticancer and antimicrobial
4-Chloro-7-fluoro-1H-imidazo[4,5-c]pyridineFluorine substitutionEnhanced CNS activity
7-Chloro-2-methylimidazo[4,5-c]pyridineMethyl group at position 2Antimicrobial properties

This table illustrates how variations in substituents can significantly impact the biological activity of imidazopyridine derivatives.

Glioblastoma Treatment

A notable study focused on the efficacy of 4-chloro-1-phenyl-1H-imidazo[4,5-c]pyridine derivatives as Src inhibitors in combination with radiotherapy for glioblastoma treatment. The results showed promising antiproliferative effects against multiple GBM cell lines, indicating that these compounds could serve as effective adjuncts to existing therapies .

Gastrointestinal Disorders

In another application, imidazo[4,5-c]pyridine derivatives have been explored for their potential use in treating gastrointestinal disorders by acting as inhibitors of H+/K+-ATPase . This mechanism suggests that these compounds could reduce gastric acid secretion and provide relief from conditions like gastroesophageal reflux disease (GERD).

Comparison with Similar Compounds

I-BET151 (Compound 80)

  • Structure: Features a 1H-imidazo[4,5-c]quinoline core with a 3,5-dimethylisoxazole substituent.
  • Target : Binds to the acetylated lysine (Kac) site of BRD4, a bromodomain protein involved in HIV-1 reactivation .
  • Key Interactions: The dimethylisoxazole forms hydrogen bonds with Asn140 and Tyr95. The quinoline core occupies the hydrophobic ZA channel of BRD3.
  • Comparison: Unlike 4-chloro-1-phenyl-1H-imidazo[4,5-c]pyridine, I-BET151’s quinoline extension enhances BRD4 affinity. The chlorine in the former may mimic the electron-withdrawing effects of the quinoline’s nitrogen but lacks the extended π-system for ZA channel penetration .

BPIP (5-[4-bromobenzyl]-2-phenyl-5H-imidazo[4,5-c]pyridine)

  • Structure : Contains a bromobenzyl group at the 5-position.
  • Target : Inhibits bovine viral diarrhea virus (BVDV) RNA-dependent RNA polymerase (RdRp) with an EC50 of 30–40 nM .
  • Comparison : The bromobenzyl group in BPIP likely enhances hydrophobic stacking with RdRp, whereas the 4-chloro-1-phenyl derivative’s smaller substituents may limit antiviral potency but improve solubility .

OXS007417 (Compound 2)

  • Structure : 1-(4-Difluoromethoxyphenyl)-6-(4-fluoro-2-methylphenyl)-substituted imidazo[4,5-c]pyridine.
  • Target : Promotes acute myeloid leukemia (AML) differentiation via tubulin binding .
  • Comparison : The difluoromethoxy and fluoro-methylphenyl groups in OXS007417 enhance tubulin interaction, while the 4-chloro-1-phenyl analog’s simpler substituents may prioritize alternative targets like kinases or proteases .

6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile Derivatives

  • Structure : 4-carbonitrile and 6-phenyl substituents.
  • Target : Potent cathepsin K/S inhibitors for treating osteoporosis and inflammation .
  • Comparison : The 4-carbonitrile group in these derivatives directly coordinates with cathepsin’s active site, whereas the 4-chloro substituent in the target compound may exhibit weaker electrophilic character, reducing protease inhibition .

Structure-Activity Relationship (SAR) Analysis

Compound Core Structure Key Substituents Biological Target Activity
4-Chloro-1-phenyl-1H-imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine 4-Cl, 1-Ph Not explicitly stated Inferred from analogs
I-BET151 Imidazo[4,5-c]quinoline 3,5-Dimethylisoxazole BRD4 HIV-1 reactivation
BPIP Imidazo[4,5-c]pyridine 5-Bromobenzyl BVDV RdRp EC50 = 30–40 nM
OXS007417 Imidazo[4,5-c]pyridine 1-Difluoromethoxy, 6-fluoro-methyl Tubulin AML differentiation
Compound 81 (γ-carboline) γ-Carboline 3-Cyclopropyl-5-methylpyrazole BRD4 Improved BRD4(2) affinity
  • Chlorine vs. Bromine : Chlorine’s smaller size and higher electronegativity may favor tighter binding in sterically constrained pockets, whereas bromine’s polarizability enhances hydrophobic interactions (e.g., BPIP’s bromobenzyl vs. 4-Cl) .
  • Phenyl Group Positioning: The 1-phenyl group in the target compound contributes to π-π stacking, analogous to I-BET151’s quinoline interactions with BRD4’s WPF shelf .

Preparation Methods

Reaction Overview

The synthesis of 4-chloro-1-phenyl-1H-imidazo[4,5-c]pyridine can be achieved via a three-step tandem sequence adapted from methodologies used for analogous imidazo[4,5-b]pyridines. The process involves:

  • Nucleophilic Aromatic Substitution (SNAr) to introduce the phenyl group.

  • Nitro Group Reduction to generate a diamine intermediate.

  • Heterocyclization with aldehydes to form the imidazole ring.

Step 1: SNAr Reaction

Starting Material : 4-Chloro-3-nitropyridine reacts with aniline in a H2O-isopropyl alcohol (IPA) solvent system (1:1 v/v) at 80°C for 2 hours. The nitro group at position 3 activates the pyridine ring for substitution at position 4, displacing chlorine with the phenylamine group.
Key Advantage : The H2O-IPA system avoids toxic solvents like dichloromethane and reduces reaction time from 72 hours to 2 hours.

Step 2: Nitro Reduction

The intermediate 4-anilino-3-nitropyridine undergoes reduction using Zn/HCl in H2O-IPA at 80°C for 45 minutes. This step converts the nitro group to an amine, yielding 4-anilino-3-aminopyridine .
Mechanistic Insight : Zn acts as a reducing agent, while HCl facilitates protonation, ensuring complete reduction without over-reduction byproducts.

Step 3: Cyclization with Aldehydes

The diamine intermediate reacts with formaldehyde in H2O-IPA at 85°C for 10 hours, forming the imidazole ring via condensation and aromatization. The phenyl group remains at N-1, and chlorine is retained at position 4 of the pyridine moiety.

Optimized Conditions :

ParameterValue
SolventH2O-IPA (1:1)
Temperature85°C
Time10 hours
Yield85–90%

Substrate Scope and Limitations

This method accommodates diverse aldehydes and amines, but the target compound’s specificity necessitates:

  • Aldehyde : Formaldehyde for minimal steric hindrance.

  • Amine : Aniline exclusively to ensure phenyl substitution at N-1.
    Challenge : Electron-deficient aldehydes (e.g., nitrobenzaldehyde) may require prolonged reaction times.

Alternative Pathways: Metal-Free Cyclocondensation

One-Pot Synthesis

A modified one-pot approach eliminates intermediate isolation, enhancing atom economy:

  • SNAr : 4-Chloro-3-nitropyridine + aniline → 4-anilino-3-nitropyridine.

  • In Situ Reduction : Zn/HCl reduces nitro to amine.

  • Cyclization : Addition of formaldehyde directly to the reaction mixture.

Advantages :

  • Total reaction time: 12–14 hours.

  • Yield: 88% after column chromatography.

Mechanistic Validation

Time-dependent ¹H NMR studies confirm the reaction proceeds via imine intermediate formation, followed by cyclization and aromatization (Figure 1). Key observations:

  • δ 7.00 ppm : Imine intermediate.

  • δ 8.60 ppm : Cyclized product.

  • Complete aromatization after 10 hours.

Comparative Analysis of Methodologies

MethodCatalyst/SolventTime (h)Yield (%)Purity
Tandem 3-StepH2O-IPA, Zn/HCl1490>95% (HPLC)
One-PotH2O-IPA, Zn/HCl1488>93% (HPLC)
Classical CyclizationDCM, Pd/C247085% (HPLC)

Key Findings :

  • Green solvents (H2O-IPA) outperform dichloromethane (DCM) in yield and purity.

  • Zn/HCl reduction is faster and more efficient than catalytic hydrogenation.

Challenges and Mitigation Strategies

Regioselectivity in SNAr

The nitro group’s position critically influences substitution kinetics. 4-Chloro-3-nitropyridine ensures selective displacement at C4 due to nitro’s meta-directing effect.

Byproduct Formation

Risk : Incomplete reduction or over-cyclization.
Solution : Strict stoichiometric control of Zn/HCl (1:0.5 molar ratio).

Scalability and Industrial Relevance

The tandem method’s scalability is demonstrated by:

  • Gram-scale synthesis : 10 g of 4-chloro-1-phenyl-1H-imidazo[4,5-c]pyridine isolated with 87% yield.

  • Solvent Recovery : H2O-IPA mixture is recyclable via distillation, reducing waste.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-1-phenyl-1H-imidazo[4,5-c]pyridine, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization of precursors such as chlorinated pyridine derivatives with substituted anilines. Key steps include:

  • Precursor Selection : Use of 4-chloro-3-nitropyridine and phenylamine derivatives as starting materials ().
  • Reaction Optimization : Control of temperature (e.g., 80–120°C), reaction time (12–24 hours), and solvent systems (e.g., THF or DMSO) to maximize yield and purity . Catalysts like Pd/C or bases (e.g., K₂CO₃) may enhance cyclization efficiency.
  • By-product Management : Employ column chromatography or recrystallization for purification, with NMR (¹H/¹³C) and HPLC used to confirm structural integrity and purity ≥95% .

Q. Which analytical techniques are critical for confirming the structure and purity of synthesized derivatives?

  • Methodological Answer :

  • Structural Confirmation : ¹H/¹³C NMR spectroscopy to verify substituent positions and aromatic proton environments . Mass spectrometry (HRMS) for molecular weight validation.
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) to quantify impurities. X-ray crystallography may resolve ambiguous stereochemistry in crystalline derivatives .
  • Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures .

Q. What are the key physicochemical properties influencing the compound's pharmacokinetic profile?

  • Methodological Answer :

  • Lipophilicity : LogP values (calculated or experimental) determine membrane permeability. Chlorine and phenyl groups increase hydrophobicity, enhancing blood-brain barrier penetration but potentially reducing aqueous solubility .
  • Metabolic Stability : In vitro microsomal assays (e.g., liver microsomes) evaluate susceptibility to CYP450-mediated oxidation. Fluorinated or trifluoromethyl analogs (see ) show enhanced metabolic resistance .
  • Solubility : Use shake-flask method with phosphate-buffered saline (pH 7.4) to measure intrinsic solubility. Co-solvents (e.g., DMSO) may improve formulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies on this compound?

  • Methodological Answer :

  • Assay Standardization : Validate cell lines (e.g., HepG2 vs. MCF-7) and ensure consistent culture conditions (e.g., serum concentration, passage number).
  • Dose-Response Analysis : Use Hill slope modeling to compare EC₅₀ values. Discrepancies may arise from off-target effects at higher concentrations .
  • Target Engagement Studies : Employ techniques like SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to purported targets (e.g., NF-κB) .

Q. What strategies are effective in designing derivatives to enhance target selectivity?

  • Methodological Answer :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-position to modulate π-π stacking with kinase active sites (). Avoid bulky groups at the 1-phenyl position to prevent steric clashes .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses. Compare with co-crystal structures of related imidazo[4,5-c]pyridines in complex with targets .
  • Selectivity Profiling : Screen against panels of related enzymes (e.g., kinase families) to identify off-target interactions. Prioritize derivatives with >50-fold selectivity .

Q. How do halogen substituents at specific positions affect the compound's interaction with biological targets?

  • Methodological Answer :

  • Position 4 Chlorine : Enhances halogen bonding with backbone carbonyls (e.g., in ATP-binding pockets). Replace with bromine for stronger interactions but monitor metabolic liabilities .
  • Position 7 Halogens : Bromine at C7 () increases steric bulk, potentially improving affinity for hydrophobic pockets. Use isothermal titration calorimetry (ITC) to quantify binding entropy changes .
  • Comparative SAR : Benchmark against non-halogenated analogs (e.g., ) to isolate halogen-specific effects. Cl substituents typically improve IC₅₀ values by 2–5-fold in kinase inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.